molecular formula C13H14N4O4S B12169057 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B12169057
M. Wt: 322.34 g/mol
InChI Key: DEAFGIRZAXXGRC-UHFFFAOYSA-N
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Description

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multi-step organic reactionsThe final steps involve the coupling of these heterocycles with glycylglycine under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to its specific combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

2-[[2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H14N4O4S/c1-8-11(22-13(16-8)17-4-2-3-5-17)12(21)15-6-9(18)14-7-10(19)20/h2-5H,6-7H2,1H3,(H,14,18)(H,15,21)(H,19,20)

InChI Key

DEAFGIRZAXXGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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